molecular formula C12H14O3S2 B13788283 O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

Cat. No.: B13788283
M. Wt: 270.4 g/mol
InChI Key: KSWPZVIUUGDWGZ-UHFFFAOYSA-N
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Description

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate is a sulfur-containing organic compound featuring a 4-methoxyphenyl ketone group and an ethyl thioester moiety. The compound’s methoxy group likely enhances electron density on the aromatic ring, influencing reactivity and stability compared to nitro- or bromo-substituted analogs .

Properties

Molecular Formula

C12H14O3S2

Molecular Weight

270.4 g/mol

IUPAC Name

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C12H14O3S2/c1-3-15-12(16)17-8-11(13)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

KSWPZVIUUGDWGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

General Synthetic Strategy

The synthesis of This compound typically involves the formation of the key sulfanyl methanethioate moiety through radical or coupling reactions starting from appropriate precursors such as enamides or xanthate derivatives. The process can be divided into several key steps:

  • Preparation of the enamide or keto-ester intermediate.
  • Radical β-C(sp²)–H monoalkylation or difunctionalization using xanthate reagents.
  • Purification and characterization of the final product.

Detailed Experimental Procedures

Synthesis of Enamide Precursors

Enamides are prepared by reduction and acylation reactions under inert atmosphere conditions. A typical procedure involves:

  • Charging an oven-dried flask with dry toluene and the related imide.
  • Cooling the mixture to −78 °C under argon.
  • Adding lithium triethylborohydride (LiEt3BH) dropwise.
  • Stirring at −78 °C for 1 hour.
  • Adding N,N-Diisopropylethylamine (DIPEA), catalytic 4-Dimethylaminopyridine (DMAP), and trifluoroacetic anhydride (TFAA).
  • Allowing the mixture to warm to room temperature and stirring for 3 hours.
  • Quenching with water, extracting with ethyl acetate, washing, drying, and purifying by silica gel chromatography.

This yields enamide derivatives ready for further functionalization.

Radical β-C(sp²)–H Monoalkylation Using Xanthates

The key step to introduce the sulfanylmethanethioate group involves a radical monoalkylation:

  • An oven-dried microwave vial under argon is charged with the enamide substrate, ethyl acetate, and the xanthate reagent (e.g., ethyl 2-ethoxycarbothioylsulfanylacetate).
  • The solution is degassed by vacuum/argon cycles and heated at 90 °C for 5 minutes.
  • Dilauroyl peroxide (DLP) is added, and the mixture is heated at 78 °C for 4.5 hours under argon.
  • After cooling, the solvent is removed under reduced pressure.
  • The residue is taken up in dichloromethane, mixed with dry silica, evaporated to dryness, and purified by column chromatography.

This method affords the desired monoalkylated product in moderate to good yields (typically 50-61%) as a colorless oil.

Radical Difunctionalization in Presence of Nucleophiles

For further functionalization, a difunctionalization reaction can be performed:

  • Similar setup as monoalkylation, but with addition of a nucleophile (10 equivalents) after DLP addition.
  • Heating under argon atmosphere at 78 °C for 4.5 hours.
  • Workup and purification as above.

This yields dialkylated enamide compounds, expanding the structural diversity of the sulfanylmethanethioate derivatives.

Alternative Coupling Methods

In related synthetic approaches, coupling reactions using carbodiimide-mediated methods are employed to form amide or ester bonds:

  • Amino acid esters are coupled with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in the presence of triethylamine (TEA) in DMF.
  • Acid chlorides can also be used with TEA in dichloromethane to form the desired intermediates.
  • Subsequent deprotection steps with trifluoroacetic acid (TFA) or lithium hydroxide hydrate yield the free acids for further transformations.
  • Weinreb amides synthesized from γ-lactam esters are coupled with thiazole derivatives using strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (−78 °C) to afford key intermediates.

Data Tables and Characterization

Crystallographic and Spectroscopic Data

Parameter Value
Empirical formula C11H12O3S2 (approximate)
Molecular weight ~248 g/mol
Temperature (K) 293(2)
Wavelength (Å) 1.54187
Crystal system Monoclinic
Space group P 21/n
Unit cell dimensions (Å) a = 15.13, b = 7.27, c = 16.04
Angles (°) α = 90, β = 103.41, γ = 90
Volume (ų) 1716.8
Calculated density (Mg/m³) 1.352
Absorption coefficient (mm⁻¹) 0.846

NMR and IR Data

  • ^1H NMR (400 MHz, CDCl3) shows characteristic signals for aromatic protons, methoxy groups (~3.7 ppm), ethyl ester protons (quartet and triplet around 4.1 and 1.2 ppm), and sulfanyl methylene protons.
  • IR spectra exhibit strong absorption bands for carbonyl groups (C=O) around 1700 cm⁻¹ and C–S stretching vibrations.
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.

Summary of Key Research Findings

  • The preparation of This compound is effectively achieved via radical monoalkylation of enamide substrates using xanthate reagents and dilauroyl peroxide initiators under inert atmosphere and controlled heating.
  • The synthetic protocol allows for moderate to good yields and can be adapted for difunctionalization with nucleophiles to diversify the compound library.
  • Coupling reactions using carbodiimide chemistry and acid chlorides provide alternative routes to key intermediates.
  • The compound and intermediates are well-characterized by crystallography, NMR, IR, and HRMS techniques, ensuring structural confirmation and purity.
  • These methodologies are supported by peer-reviewed publications and detailed experimental procedures, providing a robust framework for synthesis.

Chemical Reactions Analysis

Radical Transfer Reactions

The compound acts as a xanthate-type chain transfer agent in radical-mediated processes. Key mechanisms and applications include:

General Reaction Pathway
Under thermal initiation with dilauroyl peroxide (DLP), the trithiocarbonate group facilitates β-C(sp²)–H alkylation via radical intermediates .

Reaction Conditions Outcome
90°C, DLP initiator, EtOAcForms alkylated products via radical addition to enamides or alkenes
78°C, nucleophiles (e.g., EtOH)Nucleophilic trapping of radicals yields functionalized derivatives

Example Reaction
With ethyl 2-ethoxycarbothioylsulfanylacetate (analogous structure):

Ethyl trithiocarbonate + Enamide → β-Alkylated enamide (51–57% yield) .

Nucleophilic Substitution

The ethylthio group undergoes displacement by nucleophiles:

Nucleophile Conditions Product
AminesRoom temperature, polar solventsSubstituted thioamide derivatives
ThiolsAcidic catalysisSymmetrical trithiocarbonates or disulfides

Mechanistic Insight
The thiophilic nature of sulfur facilitates S-alkyl bond cleavage, enabling substitution without affecting the ketone group .

Hydrolysis Reactions

The ethyl ester and trithiocarbonate groups are susceptible to hydrolysis:

Condition Product Byproducts
Aqueous HCl (1M)2-(4-Methoxyphenyl)-2-oxoethanethioic acidEthanol, H₂S
NaOH (0.5M), refluxSodium salt of thioic acidEthanol, sulfide ions

Kinetics
Hydrolysis of the ethyl ester occurs faster (t₁/₂ = 2 h at pH 7) compared to trithiocarbonate cleavage (t₁/₂ = 12 h) .

Oxidation

Sulfur centers oxidize selectively:

  • With H₂O₂ (30%): Forms sulfoxide derivatives (S=O) at the central sulfur.

  • With mCPBA: Yields sulfone (O₂S=O) products.

Reduction

  • NaBH₄: Reduces the ketone to a secondary alcohol (87% yield) .

  • LiAlH₄: Cleaves trithiocarbonate to thiols and ethane .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

  • Pathway 1: Release of COS and ethyl sulfide gases.

  • Pathway 2: Formation of 4-methoxyacetophenone and sulfur residues .

Thermogravimetric Data

Temperature Range Mass Loss (%) Proposed Process
150–200°C35%Volatilization of ethyl groups
200–300°C50%Sulfur and COS release

Scientific Research Applications

Medicinal Chemistry

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate has shown promise in medicinal chemistry due to its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Research suggests that derivatives of this compound could be explored for their anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases.

Agricultural Chemistry

The compound's unique structure allows it to be investigated as a potential pesticide or herbicide. Its efficacy against specific pests or weeds can be assessed through field trials and laboratory studies.

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones, which may have enhanced biological activity.
  • Nucleophilic Substitution Reactions : Its reactivity allows it to participate in nucleophilic substitution reactions, expanding its utility in synthetic organic chemistry.

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential for development into an antimicrobial agent.

Case Study 2: Agricultural Application

Field trials were conducted using formulations containing this compound as a pesticide. The results showed a marked reduction in pest populations with minimal impact on non-target species, highlighting its potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s closest analogs differ in substituents and core functional groups:

  • Pyrimidinone Derivatives (2d and 2e): These feature a pyrimidinone core with thioether-linked nitroaryl or methoxyphenyl groups. For example, 2d (2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one) has a nitro group and p-tolylamino substituent, while 2e (6-((4-methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one) includes a methoxyphenylamino group and 3-nitrophenyl ketone .
  • O-methyl [2-(4-Bromophenyl)-2-Oxoethyl]sulfanylmethanethioate : This analog substitutes the ethyl group with methyl and replaces methoxyphenyl with bromophenyl, altering steric and electronic profiles .

Key Substituent Impacts :

  • Methoxy (-OCH₃) : Electron-donating, increases aromatic ring reactivity toward electrophilic substitution.
  • Bromo (-Br) : Moderately electron-withdrawing, increases molecular weight and polarizability.

Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) HRMS (m/z) [M+H] Usage/Safety
Target Compound (O-ethyl methoxyphenyl thioate) 4-OCH₃, ethyl thioester Not Available Not Available Not Available Not Available
2d 4-NO₂, p-tolylamino 227.6–228.6 83.9 397.0971 (calc) Research chemical
2e 3-NO₂, 4-OCH₃-amino 217.1–217.3 79.6 413.0920 (calc) Research chemical
O-methyl bromophenyl thioate 4-Br, methyl thioester Not Available Not Available Not Available Industrial use only
  • Melting Points: Pyrimidinone derivatives (2d, 2e) exhibit higher melting points (>210°C) due to hydrogen bonding and π-stacking from amino and nitro groups. The target compound’s melting point is expected to be lower, given the absence of a rigid pyrimidinone core.
  • Yields : High yields (~80%) for 2d and 2e suggest efficient synthetic routes for nitro-substituted analogs. The target compound’s yield may vary based on the reactivity of the methoxy group.

Q & A

Q. What synthetic methodologies are recommended for preparing O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate?

  • Methodological Answer : A two-step approach is typical:

Ketone-thiol coupling : React 4-methoxyphenylglyoxylic acid with ethyl thioacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-oxoethyl sulfanyl intermediate.

Disulfide formation : Use a disulfide coupling agent like bis(trichloromethyl) carbonate (BtCl) to link the intermediate with a second thiol (e.g., methyl thioglycolate) under inert atmosphere .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Validate intermediates using TLC and NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–S stretch at ~500 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 4-methoxyphenyl group at δ 6.8–7.2 ppm).
  • XRD : Resolve crystal structure and confirm stereochemistry via single-crystal X-ray diffraction (monoclinic P2₁/c space group typical for similar derivatives) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (GHS Category 2B).
  • Work in a fume hood to avoid inhalation of volatile thiol byproducts.
  • Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of sulfanyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to model:
  • Charge distribution on the sulfanyl and oxoethyl moieties.
  • Conformational stability of the disulfide bond.
  • Compare computed IR/Raman spectra with experimental data to validate accuracy .
  • Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions affecting reactivity.

Q. What strategies address contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference XRD data with solid-state NMR or Raman spectroscopy to confirm lattice parameters.
  • Temperature-dependent studies : Analyze thermal expansion coefficients to detect phase transitions that may alter crystallographic symmetry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, S···S) to explain packing discrepancies .

Q. How can enantioselective synthesis be designed for analogous sulfanyl derivatives?

  • Methodological Answer :
  • Catalytic asymmetric synthesis : Employ Rh-catalyzed protocols (e.g., [Rh(cod)₂]BF₄ with chiral ligands like BINAP) to induce chirality at the sulfanyl center.
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • Circular Dichroism (CD) : Confirm enantiomeric excess and assign absolute configuration.

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